molecular formula C6H10F2O B6152806 3-cyclopropyl-2,2-difluoropropan-1-ol CAS No. 267875-74-1

3-cyclopropyl-2,2-difluoropropan-1-ol

Cat. No.: B6152806
CAS No.: 267875-74-1
M. Wt: 136.1
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Description

3-Cyclopropyl-2,2-difluoropropan-1-ol is a fluorinated alcohol featuring a cyclopropyl group and two fluorine atoms at the C2 position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for cysteine protease inhibitors and anticancer agents. Its synthesis involves the reduction of ethyl 3-cyclopropyl-2,2-difluoropropanoate using sodium borohydride in ethanol, yielding the alcohol in high purity . The compound’s structural rigidity from the cyclopropyl ring and electron-withdrawing fluorine atoms enhances its utility in drug design, where steric and electronic properties are crucial for target binding .

Properties

CAS No.

267875-74-1

Molecular Formula

C6H10F2O

Molecular Weight

136.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2,2-difluoropropan-1-ol typically involves the reaction of cyclopropylcarbinol with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Cyclopropyl-2,2-difluoropropanone.

    Reduction: Cyclopropyl-2,2-difluoropropane.

    Substitution: Products depend on the substituent introduced, such as cyclopropyl-2,2-diiodopropan-1-ol when using NaI.

Scientific Research Applications

3-cyclopropyl-2,2-difluoropropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems due to its unique structural features.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The cyclopropyl group may also contribute to the compound’s stability and reactivity by introducing ring strain.

Comparison with Similar Compounds

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol Hydrochloride

This derivative introduces an amino group at C3, forming a hydrochloride salt. It is synthesized via HCl treatment in 1,4-dioxane, yielding an off-white solid (83% yield) .

Property 3-Cyclopropyl-2,2-difluoropropan-1-ol 3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol Hydrochloride
Molecular Formula C₆H₉F₂O C₆H₁₁ClF₂NO
Molecular Weight 146.14 g/mol 187.62 g/mol
Key Functional Groups -OH, -F, cyclopropyl -OH, -F, -NH₂ (as HCl salt), cyclopropyl
Application Synthetic intermediate BCL6 inhibitor intermediate

3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol

This analogue replaces the difluoro group with a trifluoromethyl group and introduces a cyclopropylamino moiety. The trifluoromethyl group increases lipophilicity, while the amino group enhances solubility. Its predicted collision cross-section (CCS) for [M+H]+ is 138.8 Ų, indicating distinct conformational behavior compared to the difluoro compound .

Fluorinated Propanols in Pharmaceuticals

Giredestrant (GDC-9545)

Giredestrant incorporates the 2,2-difluoropropan-1-ol moiety within a complex tricyclic structure. It acts as a non-steroidal estrogen receptor antagonist for breast cancer treatment. The difluoropropanol group contributes to metabolic stability and binding affinity, with a molecular weight of 522.55 g/mol .

Property This compound Giredestrant
Molecular Formula C₆H₉F₂O C₂₇H₃₁F₅N₄O
Molecular Weight 146.14 g/mol 522.55 g/mol
Fluorine Substituents 2 F atoms at C2 5 F atoms in total
Biological Role Intermediate Anticancer agent

3-Amino-1,1,1-trifluoropropan-2-ol

This compound lacks the cyclopropyl group but features a trifluoromethyl group. Its simpler structure (C₃H₆F₃NO) results in lower molecular weight (129.08 g/mol) and different applications, such as agrochemical intermediates .

Quinolinone Derivatives with Cyclopropyl Groups

Compounds like 19c (1-cyclopropyl-3-(2-(7-fluoro-4-oxo-6-(prop-1-en-2-yl)-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)imidazolidine-2,4-dione) share the cyclopropyl motif but are structurally more complex. These derivatives exhibit higher melting points (e.g., 135°C for 19c) due to extended conjugation and rigid quinolinone cores, contrasting with the lower thermal stability of this compound .

Key Findings and Implications

  • Fluorine Substitution : Difluoro groups enhance electronegativity and stability, while trifluoro groups increase lipophilicity. The cyclopropyl ring adds steric hindrance, improving metabolic resistance in drug candidates .
  • Synthetic Utility: this compound is a versatile intermediate for sulfonate esters and protease inhibitors, whereas amino derivatives (e.g., hydrochloride salts) are tailored for specific biological targets .
  • Thermal Properties: Simpler fluorinated alcohols (e.g., 3-amino-1,1,1-trifluoropropan-2-ol) generally have lower melting points than cyclopropyl-containing analogues due to reduced molecular rigidity .

Q & A

Q. What are the established synthetic routes for 3-cyclopropyl-2,2-difluoropropan-1-ol, and how do reaction conditions influence yield and purity?

  • Answer : The compound is synthesized via a multi-step process involving: (i) Reduction of ethyl 3-cyclopropyl-2,2-difluoropropanoate using sodium borohydride in ethanol at 5°C, followed by room-temperature stirring . (ii) Subsequent reactions with perfluoroalkyl sulfonyl halides (e.g., perfluorobutane sulfonyl fluoride) in dichloromethane with triethylamine as a base, maintaining temperatures below 5°C to minimize side reactions . Key factors : Temperature control during reduction prevents thermal degradation, while slow reagent addition ensures regioselectivity. GC and HPLC analyses are critical for monitoring purity (>95% achievable) .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Answer : Use a combination of:
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR resolves cyclopropane proton splitting patterns.
  • Mass spectrometry : High-resolution MS confirms molecular formula (C6_6H10_{10}F2_2O).
  • X-ray crystallography : Resolves stereochemistry and bond angles, crucial for confirming the cyclopropane ring geometry .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Answer : Stability is influenced by:
  • Temperature : Store at -20°C in inert atmospheres to prevent oxidation or hydrolysis.
  • Light sensitivity : Fluorinated alcohols may degrade under UV exposure; amber glass vials are recommended.
  • Solvent compatibility : Stable in ethanol and dichloromethane but reacts with strong acids/bases .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how do chiral catalysts affect stereochemical outcomes?

  • Answer : Asymmetric reduction of ketone precursors (e.g., 3-cyclopropyl-2,2-difluoropropanone) using chiral catalysts like (R)-BINAP-Ru complexes can achieve >90% enantiomeric excess (ee). Key parameters:
  • Catalyst loading (1–5 mol%) and solvent polarity (e.g., THF vs. toluene) .
  • Computational modeling (DFT) predicts transition states to optimize ee .

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The cyclopropane’s ring strain enhances electrophilicity at adjacent carbons. For example:
  • Reaction with perfluoroalkyl sulfonyl halides proceeds via SN2 mechanisms at the primary alcohol, with steric hindrance from the cyclopropane moderating reaction rates .
  • Kinetic studies : Activation energy decreases by ~15% compared to non-cyclopropyl analogs due to ring strain .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Answer :
  • Molecular docking : Simulates binding to active sites (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.
  • MD simulations : Reveal dynamic interactions over time, highlighting fluorine’s role in hydrophobic binding .
    Example : The difluoromethyl group enhances binding affinity by 30% compared to non-fluorinated analogs in enzyme inhibition assays .

Key Challenges and Research Gaps

  • Stereochemical control : Achieving >99% ee remains challenging due to competing reaction pathways.
  • Biological activity : Limited data on in vivo pharmacokinetics; further studies needed to explore therapeutic potential .

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